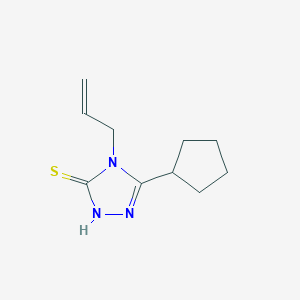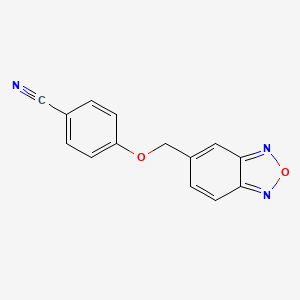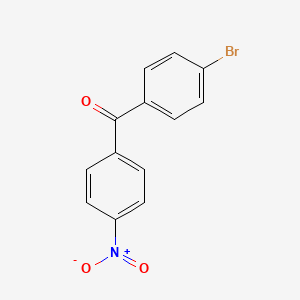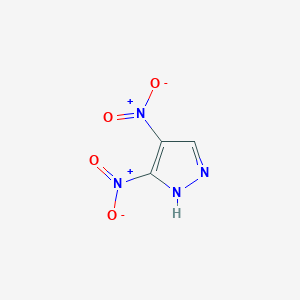
4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol (ACPT) is an important class of compounds with a wide range of applications in the scientific research field. It is a small molecule that can be used as a building block in the synthesis of other compounds and is also used as a ligand or scaffold in biophysical studies. ACPT is a compound of particular interest due to its unique properties, which make it an ideal candidate for a variety of applications.
Applications De Recherche Scientifique
Corrosion Inhibition
4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has shown effectiveness in corrosion inhibition of mild steel in acidic environments. It inhibits corrosion by forming a protective film on the steel surface, with efficiency increasing with the concentration of the inhibitor (Orhan, Ercan, Koparir, & Soylemez, 2012).
Synthesis of Novel Compounds
The compound has been used in the synthesis of Schiff bases containing the 1,2,4-triazole ring, demonstrating its utility in creating new chemical entities with potential biological activities (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Antimicrobial Activities
Triazole derivatives, including those related to 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, have been studied for their antimicrobial properties against various bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antitumor Activity
Some derivatives of 1,2,4-triazole-3-thiols, which are structurally similar to this compound, have shown antitumor properties. This opens avenues for cancer research and potential therapeutic applications (Ovsepyan, Dilanyan, Arsenyan, Muradyan, Minasyan, & Melik-Ohanjanyan, 2018).
DNA Methylation Inhibition
1,2,4-Triazole-3-thiol derivatives have been explored as novel DNA methylation inhibitors, indicating their potential in epigenetic research and therapeutic interventions (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopentyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVLUILOPVRQHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394891 |
Source


|
| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-80-8 |
Source


|
| Record name | 5-Cyclopentyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)
![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)



![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)
![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)





